2-(3-甲基-5-氧代-4,5-二氢-1H-吡唑-4-基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

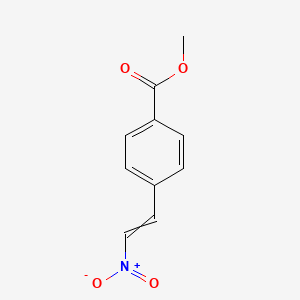

2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid is a heterocyclic compound featuring a pyrazole ring

科学研究应用

有机合成

该化合物已用于甘氨酸衍生的烯胺酰胺的环化模式 . 合成方法的主要特点是高产率和操作简单 .

药物开发

结构相关的吡咯-3-羧酸的4-氧代衍生物,以及一般意义上的吡咯啉-4-酮,作为具有抗疟疾 和HIV-1蛋白酶抑制 活性的生物活性化合物而受到关注。

抗癌药物

可以从该化合物获得的噻唑基-吡唑衍生物已被研究为潜在的抗癌药物 . 这些化合物已针对人肝癌细胞系 (HepG-2) 进行筛选,并显示出与阿霉素标准药物相似的活性 .

酶抑制

这些化合物已针对人重组碱性磷酸酶进行筛选,包括人组织非特异性碱性磷酸酶 (h-TNAP)、组织特异性人肠碱性磷酸酶 (h-IAP)、人胎盘碱性磷酸酶 (h-PLAP) 和人生殖细胞碱性磷酸酶 (h-GCAP) .

生物活性

作为该化合物一部分的吡唑核具有许多生物活性,包括抗菌、抗炎、抗癌、镇痛、抗惊厥、驱虫、抗氧化和除草 .

多巴胺受体亚型选择性药物

作用机制

Target of Action

It has been found that similar compounds have shown binding affinity to protein receptor pdb: 4bft

Mode of Action

It has been suggested that similar compounds form hydrogen bonds with amino acid residues tyr235, tyr177, and his179 . This interaction could potentially lead to changes in the receptor’s activity, affecting the biological processes it is involved in.

Biochemical Pathways

Compounds with similar structures have been reported to show antioxidant potential . This suggests that they may interact with biochemical pathways involved in oxidative stress and free radical scavenging.

Pharmacokinetics

It is known that similar compounds are highly soluble in water and other polar solvents , which could potentially influence their absorption and distribution in the body.

Result of Action

Similar compounds have shown good scavenging potential in dpph assays , suggesting that they may have antioxidant effects at the molecular and cellular levels.

Action Environment

The action of this compound can potentially be influenced by various environmental factors. For instance, its solubility in water and other polar solvents suggests that it could be affected by the hydration status of the body. Additionally, its release into the environment can occur from industrial use , which could potentially influence its stability and efficacy.

生化分析

Biochemical Properties

2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyrazole derivatives have been reported to possess various biological activities, including enzyme inhibition . The compound can interact with enzymes such as acetylcholinesterase, which is crucial for neurotransmission, and may exhibit inhibitory effects . Additionally, it can bind to proteins involved in oxidative stress responses, potentially modulating their activity and influencing cellular redox balance .

Cellular Effects

The effects of 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives have been shown to affect cell proliferation and apoptosis in cancer cells . The compound may also modulate signaling pathways such as the epidermal growth factor receptor (EGFR) pathway, which is involved in cell growth and differentiation . Furthermore, it can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit the activity of acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine and affecting neurotransmission . Additionally, the compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cellular metabolism and stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that pyrazole derivatives can undergo degradation under certain conditions, affecting their biological activity . Long-term exposure to the compound in in vitro or in vivo studies may lead to changes in cellular function, such as alterations in cell proliferation, apoptosis, and oxidative stress responses . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid can vary with different dosages in animal models. Studies have shown that pyrazole derivatives can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For example, at lower doses, the compound may exhibit beneficial effects such as enzyme inhibition and modulation of signaling pathways . At higher doses, it may cause toxicity, affecting liver and kidney function, and leading to oxidative stress and cellular damage . Understanding the dosage effects is essential for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid is involved in various metabolic pathways. It can interact with enzymes and cofactors that play a role in its metabolism and biotransformation . For instance, the compound may be metabolized by liver enzymes, leading to the formation of metabolites that can be further processed or excreted . Additionally, it can affect metabolic flux and metabolite levels, influencing cellular energy production and redox balance . Understanding the metabolic pathways of the compound is crucial for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid within cells and tissues are important for its biological activity. The compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation . For example, it may interact with membrane transporters that facilitate its uptake into cells, where it can exert its effects . Additionally, the compound’s distribution within tissues can influence its therapeutic potential and toxicity profile . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s delivery and efficacy.

Subcellular Localization

The subcellular localization of 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid can affect its activity and function. The compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence cellular energy production and oxidative stress responses . Additionally, its localization to the nucleus can affect gene expression and cellular metabolism . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid typically involves the condensation of ethyl acetoacetate with hydrazine hydrate, followed by cyclization and subsequent oxidation. The reaction conditions often include:

Condensation: Ethyl acetoacetate and hydrazine hydrate are reacted under reflux conditions

属性

IUPAC Name |

2-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-3-4(2-5(9)10)6(11)8-7-3/h4H,2H2,1H3,(H,8,11)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFGYDEGDXANEHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)C1CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1362130.png)